molecular formula C12H13N3O2 B14628341 N,N'-Dimethyl-N-(5-phenyl-1,2-oxazol-3-yl)urea CAS No. 55807-95-9

N,N'-Dimethyl-N-(5-phenyl-1,2-oxazol-3-yl)urea

Cat. No.: B14628341
CAS No.: 55807-95-9
M. Wt: 231.25 g/mol
InChI Key: PFNNLSUTMUPZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Dimethyl-N-(5-phenyl-1,2-oxazol-3-yl)urea is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The reaction conditions often include the use of polar solvents and specific catalysts to achieve high yields and regioselectivity.

Industrial Production Methods

Industrial production of oxazole derivatives, including N,N’-Dimethyl-N-(5-phenyl-1,2-oxazol-3-yl)urea, may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N-(5-phenyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives.

Scientific Research Applications

N,N’-Dimethyl-N-(5-phenyl-1,2-oxazol-3-yl)urea has several scientific research applications:

Properties

CAS No.

55807-95-9

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

1,3-dimethyl-1-(5-phenyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C12H13N3O2/c1-13-12(16)15(2)11-8-10(17-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16)

InChI Key

PFNNLSUTMUPZKB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C1=NOC(=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.